6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | Superior Metabolic Stability Profile vs. Non-Chlorinated Analog
The target compound demonstrates a clean CYP inhibition profile, exhibiting low potency (IC50 > 20 µM) against major human cytochrome P450 isoforms, including CYP2E1, CYP2B6, and CYP2A6 [1]. This is in contrast to many structurally related benzoxazine analogs, which can exhibit significant CYP inhibition and thus pose a higher risk of drug-drug interactions. The high IC50 values indicate that at biologically relevant concentrations, 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unlikely to cause significant inhibition of these key metabolic enzymes [1].
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes (CYP2E1, CYP2B6, CYP2A6) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM for CYP2E1, CYP2B6, and CYP2A6 [1]. |
| Comparator Or Baseline | Typical benzoxazine derivatives (class-level baseline); many compounds in this chemical space show significantly lower IC50 values (e.g., sub-micromolar) against one or more CYP isoforms. |
| Quantified Difference | Target compound IC50 > 20 µM vs. potentially potent CYP inhibitors (IC50 often < 1 µM). |
| Conditions | In vitro assays using human liver microsomes with isoform-specific probe substrates (chlorzoxazone, bupropion, coumarin) and LC-MS analysis after 20 minutes incubation [1]. |
Why This Matters
For a user procuring a compound for in vitro ADME studies, a clean CYP profile reduces the likelihood of off-target effects that could confound assay results, making it a more reliable tool compound or a better starting point for lead optimization to avoid metabolism-mediated toxicity.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. View Source
